molecular formula C8H11BrO2 B3251270 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene CAS No. 208450-52-6

6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Cat. No.: B3251270
CAS No.: 208450-52-6
M. Wt: 219.08 g/mol
InChI Key: DZINRPUBDXIJNK-UHFFFAOYSA-N
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Description

The study of complex organic molecules often involves understanding the interplay of different functional groups and structural motifs. In the case of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, the spiroketal core provides a rigid three-dimensional scaffold, while the bromoalkene functionality serves as a versatile handle for a wide array of chemical transformations.

Properties

IUPAC Name

9-bromo-6-methyl-1,4-dioxaspiro[4.4]non-8-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-6-2-3-7(9)8(6)10-4-5-11-8/h3,6H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZINRPUBDXIJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C(C12OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 9 Methyl 1,4 Dioxaspiro 4.4 Non 6 Ene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene suggests a pathway that sequentially deconstructs the molecule to reveal plausible starting materials. The primary disconnection would be the removal of the bromine atom, which points to an allylic bromination of an unsaturated spiroketal precursor, 9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

Further deconstruction of this unsaturated precursor involves the removal of the double bond, which can be envisioned as the result of an elimination reaction, such as dehydrobromination. This leads back to a saturated bromo-spiroketal intermediate. Alternatively, a more direct route to the unsaturated system could be considered.

The spiroketal linkage itself is a key structural feature. Disconnecting the C-O bonds of the ketal function reveals its constituent parts: a substituted cyclopentanone (B42830) and a 1,2-diol. In this case, the analysis points to 3-methylcyclopentanone (B121447) and ethylene (B1197577) glycol as the fundamental building blocks for the spirocyclic core. This retrosynthetic strategy forms the basis for the total synthesis approaches discussed below.

Total Synthesis Approaches

The forward synthesis, guided by the retrosynthetic analysis, logically begins with the construction of the spiro[4.4]nonane scaffold, followed by the introduction of the necessary unsaturation and the final bromination step.

Ketalization-Based Routes to the Spiro[4.4]nonane Scaffold

The formation of the 1,4-dioxaspiro[4.4]nonane system is typically achieved through the ketalization of a corresponding cyclopentanone derivative.

The most direct method for the synthesis of the 9-methyl-1,4-dioxaspiro[4.4]nonane scaffold is the acid-catalyzed reaction of 3-methylcyclopentanone with ethylene glycol. This reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

ReactantsCatalystSolventConditionsProduct
3-Methylcyclopentanonep-Toluenesulfonic acidTolueneReflux with water removal9-Methyl-1,4-dioxaspiro[4.4]nonane
Ethylene Glycol

This method is widely applicable for the protection of carbonyl groups and for the synthesis of spiroketals from cyclic ketones.

While not the most direct route for this specific target, spiroketals can also be formed through the ring-closing reactions of precursor keto-alcohols. In such a hypothetical approach, a suitably functionalized diol or keto-alcohol could be cyclized under acidic conditions to form the spiroketal ring system. However, for the synthesis of 9-methyl-1,4-dioxaspiro[4.4]nonane, the direct ketalization of 3-methylcyclopentanone is the more common and efficient strategy.

Introduction of the Alkene Moiety and Bromine Substituent

With the saturated spiroketal in hand, the subsequent steps focus on the introduction of the carbon-carbon double bond and the bromine atom. A common strategy to introduce unsaturation into a cyclic alkane is through a bromination-dehydrobromination sequence. This two-step process can lead to the formation of an alkene.

Following the formation of the unsaturated spiroketal, the final step is the introduction of the bromine atom at the allylic position.

The regioselective bromination of the unsaturated precursor, 9-methyl-1,4-dioxaspiro[4.4]non-6-ene, at the allylic position (C6) is a critical step. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, as it provides a low concentration of bromine, favoring free-radical substitution over electrophilic addition to the double bond. The reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN).

SubstrateReagentInitiator/ConditionsSolventProduct
9-Methyl-1,4-dioxaspiro[4.4]non-6-eneN-Bromosuccinimide (NBS)AIBN, heat or lightCarbon tetrachloride6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

The reaction proceeds via a free-radical mechanism. The initiator promotes the formation of a bromine radical, which abstracts a hydrogen atom from the allylic position of the spiroketal. The resulting resonance-stabilized allylic radical then reacts with a molecule of NBS to form the final product and a succinimidyl radical, which continues the chain reaction. The regioselectivity is governed by the stability of the intermediate allylic radical.

Stereochemical Control in Bromination Reactions

The introduction of a bromine atom at the C6 position of the 1,4-dioxaspiro[4.4]non-6-ene core requires careful consideration of stereochemistry, particularly when adjacent stereocenters are present. The bromination of cyclic alkenes, such as the cyclopentene (B43876) ring in the spiroketal precursor, typically proceeds through an electrophilic addition mechanism. This reaction is known to be influenced by the steric and electronic environment of the double bond.

The reaction of a cyclopentene derivative with molecular bromine generally results in the trans addition of two bromine atoms across the double bond. This occurs via the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the bromonium ion bridge. quora.compearson.com This backside attack dictates the anti-stereochemistry of the resulting dibromide.

In the context of a substituted cyclopentene, such as a precursor to the target molecule, the facial selectivity of the initial electrophilic attack by bromine is influenced by existing substituents on the ring. researchgate.net Bulky groups can direct the incoming electrophile to the less hindered face of the molecule. This principle of substrate-controlled diastereoselectivity is a key strategy in controlling the stereochemical outcome of the bromination. nih.gov For instance, a pre-existing substituent at a neighboring carbon can effectively shield one face of the cyclopentene ring, leading to the preferential formation of one diastereomer.

The choice of brominating agent and reaction conditions also plays a critical role. While molecular bromine (Br₂) in a non-polar solvent like carbon tetrachloride is common, other reagents such as N-bromosuccinimide (NBS) can be used for allylic bromination if a different substitution pattern is desired. quora.com However, for the direct bromination of the double bond to form the target vinyl bromide, a subsequent elimination step would be necessary after the initial dibromination.

Table 1: Factors Influencing Stereochemical Outcome in Bromination

Factor Influence on Stereochemistry Example
Reaction Mechanism Formation of a cyclic bromonium ion leads to anti-addition of bromine. Bromination of cyclopentene yields trans-1,2-dibromocyclopentane. quora.compearson.com
Substrate Control Existing stereocenters on the cyclopentene ring direct the approach of the electrophile to the less sterically hindered face. A bulky substituent at C9 could direct bromination to the opposite face of the C6-C7 double bond.

| Reagent Choice | The choice of brominating agent can alter the reaction pathway (e.g., addition vs. allylic bromination). | Br₂ for addition, NBS for allylic bromination. quora.com |

Formation of the Methyl Group via Alkylation Strategies

The introduction of the methyl group at the C9 position of the spiroketal framework can be achieved through various alkylation strategies. A common and effective method involves the alkylation of a ketone precursor to the spiroketal. Specifically, a ketone such as 1,4-dioxaspiro[4.5]decan-8-one can serve as a suitable starting material.

The general strategy involves the deprotonation of the ketone at the α-carbon (the future C9 position) to form a nucleophilic enolate, which is then trapped with an electrophilic methylating agent, such as methyl iodide. The regioselectivity of the deprotonation is a key consideration. In an unsymmetrical ketone, the formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature. For instance, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically favors the formation of the less substituted (kinetic) enolate. orgsyn.org

Once the enolate is formed, it can react with a methylating agent. Methyl iodide is a commonly used reagent for this purpose. researchgate.net The reaction is an SN2 substitution, where the enolate acts as the nucleophile.

An alternative to direct alkylation is the use of pre-formed manganese enolates, which can offer advantages in terms of reactivity and selectivity. orgsyn.org The ketone is first converted to its lithium enolate, which is then transmetalated with a manganese(II) salt to form the manganese enolate. This species can then be alkylated with an alkyl halide.

Table 2: Key Reagents in Alkylation for Methyl Group Formation

Reagent/Condition Role Example Application
Lithium Diisopropylamide (LDA) Strong, non-nucleophilic base for kinetic enolate formation. Deprotonation of 2-methylcyclohexanone (B44802) at the less substituted α-carbon. orgsyn.org
Methyl Iodide (CH₃I) Electrophilic source of the methyl group. Reaction with enolates to form a new carbon-carbon bond. researchgate.net

| Manganese(II) Chloride (MnCl₂) | Used to form manganese enolates from lithium enolates. | Can improve the efficiency of alkylation for certain substrates. orgsyn.org |

Domino/Cascade Reactions for Spiroketal Construction

Domino or cascade reactions offer an efficient approach to the synthesis of complex molecules like spiroketals by combining multiple bond-forming events in a single operation without the isolation of intermediates. researchgate.net These reactions are characterized by their high atom and step economy.

For the synthesis of the 1,4-dioxaspiro[4.4]nonane core, a domino reaction could be envisioned starting from a suitably functionalized precursor. For example, a domino aza-Michael/SN2 cyclization has been used to synthesize 1,4-diazepinone derivatives, showcasing the power of this approach in building heterocyclic systems. researchgate.net While not a direct analogue, the principles can be applied to the synthesis of oxygen-containing heterocycles. A hypothetical domino sequence for the target spiroketal could involve an initial Michael addition followed by an intramolecular cyclization to form the spirocyclic system.

Epoxide-Opening Spirocyclization

A powerful strategy for the stereocontrolled synthesis of spiroketals involves the intramolecular cyclization of an epoxy alcohol. acs.orgnih.gov This approach, known as epoxide-opening spirocyclization, can be designed to proceed under either kinetic or thermodynamic control to favor a specific stereoisomer.

The general process involves an alcohol nucleophile attacking one of the electrophilic carbons of the epoxide ring. The regioselectivity of this ring-opening is governed by Baldwin's rules, which generally favor the formation of five- and six-membered rings. For the synthesis of a 1,4-dioxaspiro[4.4]nonane system, a precursor containing a cyclopentene oxide and a tethered hydroxyl group would be required.

The stereochemical outcome at the newly formed spirocyclic center can be controlled. For example, a methanol-induced kinetic spirocyclization has been shown to proceed with inversion of configuration at the anomeric carbon. nih.gov Conversely, the use of a Lewis acid like titanium(IV) isopropoxide can mediate a kinetic spirocyclization with retention of configuration. nih.gov This dual-mode reactivity provides a powerful tool for accessing different spiroketal stereoisomers.

Epoxide-opening cascades have been extensively used in the synthesis of polyether natural products, demonstrating the robustness of this methodology in constructing complex oxygen-containing molecules. nih.govresearchgate.net

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of cyclic and spirocyclic synthesis. The Robinson annulation, for instance, is a classic method for the formation of a six-membered ring through a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com

For the construction of the 1,4-dioxaspiro[4.4]nonane skeleton, an annulation strategy could involve a cyclopentanone derivative as the starting material. A reaction sequence could be designed where a functionalized side chain is first attached to the cyclopentanone, followed by a cyclization step to form the second five-membered ring of the spiroketal. For example, acid-promoted annulation reactions have been used to synthesize diverse spiro compounds. nih.gov

A plausible approach could involve the reaction of a protected 2-(2-hydroxyethyl)cyclopentanone with a suitable electrophile, which after deprotection, could undergo an intramolecular cyclization to form the spiroketal. The specific reagents and conditions would be chosen to control the regioselectivity and stereoselectivity of the ring formation.

Radical Cyclization Approaches

Radical cyclizations provide a mild and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds, and they are well-suited for the synthesis of complex cyclic systems, including spiroketals. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond.

For the synthesis of a substituted 1,4-dioxaspiro[4.4]nonane, a radical cyclization approach could start from an acyclic precursor containing a bromine atom and a suitably positioned alkene. For instance, a bromo ketal derived from a homoallylic alcohol can undergo radical cyclization to form a five-membered ring. researchgate.net

A domino radical bicyclization has been successfully employed in the synthesis of 1-azaspiro[4.4]nonane derivatives, demonstrating the feasibility of this approach for constructing spiro[4.4] systems. nih.gov In this type of reaction, a radical is generated, which then initiates a cascade of cyclizations to form the spirocyclic core. The reaction is typically initiated by a radical initiator such as AIBN (azobisisobutyronitrile) in the presence of a radical mediator like tributyltin hydride.

Asymmetric Synthetic Strategies

The development of asymmetric methods for the synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is crucial for accessing enantiomerically pure forms of the molecule. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, chiral squaramide-amine catalysts have been used in enantioselective Michael-Michael cascade reactions to produce spirocyclopentane oxindoles with multiple stereocenters. nih.gov This type of catalysis could potentially be adapted to the asymmetric construction of the 1,4-dioxaspiro[4.4]nonane skeleton.

Another approach involves the use of chiral metal catalysts. Palladium-catalyzed diastereo- and enantioselective formal [3+2]-cycloadditions have been developed for the synthesis of substituted cyclopentanes. nih.gov Such a strategy could be employed to construct the cyclopentane (B165970) ring of the spiroketal with high stereocontrol.

Furthermore, asymmetric synthesis can be achieved by starting with a chiral building block. For instance, the asymmetric synthesis of the core cyclopentane of viridenomycin (B611691) was accomplished using a chiral bicyclic lactam. rsc.org A similar strategy could be envisioned where a chiral cyclopentane derivative is used as the starting material for the synthesis of the target spiroketal.

Table 3: Compound Names Mentioned in the Article

Compound Name
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
1,4-dioxaspiro[4.4]non-6-ene
trans-1,2-dibromocyclopentane
N-bromosuccinimide
1,4-dioxaspiro[4.5]decan-8-one
lithium diisopropylamide
methyl iodide
2-methylcyclohexanone
1-azaspiro[4.4]nonane
azobisisobutyronitrile
tributyltin hydride

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a classical and robust strategy for inducing stereoselectivity. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of a molecule like 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, a chiral auxiliary could be employed to control the configuration of the methyl group at the C9 position. For instance, an achiral precursor to the cyclopentane ring could be functionalized with a chiral auxiliary. Subsequent reactions to build the spirocyclic system would proceed under the stereodirecting influence of the auxiliary, leading to the formation of one diastereomer in preference to the other. The effectiveness of this approach depends on the ability of the auxiliary to create a significant energetic difference between the transition states leading to the different diastereomers. Camphor-derived lactams are one example of chiral auxiliaries that have been evaluated for controlling stereochemistry in various asymmetric reactions. researchgate.net

Auxiliary TypeGeneral ApplicationKey Feature
Evans' AuxiliariesAsymmetric alkylations, aldol reactionsForms a rigid chelated enolate, effectively shielding one face.
Samp/Ramp HydrazonesAsymmetric alkylation of aldehydes/ketonesCreates a sterically hindered environment to direct incoming electrophiles.
Camphor-based AuxiliariesDiels-Alder reactions, aldol reactionsRigid bicyclic structure provides a well-defined chiral environment. researchgate.net

This table provides examples of common chiral auxiliaries and their general applications in asymmetric synthesis.

Enantioselective Catalysis (e.g., Ir/Brønsted acid dual catalysis)

Enantioselective catalysis represents a more modern and atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For spiroketal synthesis, dual catalysis systems have emerged as a powerful tool.

A notable example is the use of Iridium (Ir)/Brønsted acid dual catalysis for the asymmetric synthesis of spiroketals and related structures like spiro-N,O-ketals. rsc.orgresearchgate.net In these reactions, the chiral iridium complex typically activates an allylic substrate to form a chiral intermediate, while the Brønsted acid co-catalyst activates the nucleophile and facilitates the key cyclization step. rsc.orgnih.gov This synergistic activation allows for high levels of both yield and enantioselectivity. An asymmetric cascade allylation/spiroketalization reaction, for instance, can be accomplished using a chiral Ir(I) catalyst to furnish structurally unique oxazoline-spiroketals with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). researchgate.net

This catalytic strategy could be adapted for the synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. A precursor containing a nucleophilic diol and an appropriate electrophilic partner could undergo a cascade reaction catalyzed by a chiral Ir/Brønsted acid system to form the spiroketal core with high enantiopurity at the spirocenter.

Catalyst SystemReaction TypeTypical EnantioselectivityReference
Ir/(PhO)₂POOHFormal [4+2] Cycloaddition>95% ee rsc.org
Chiral Ir(I) / Carreira ligandCascade Allylation/Spiroketalization>99% ee researchgate.net
Confined Brønsted AcidsAsymmetric SpiroacetalizationUp to 96.5:3.5 er researchgate.net

This table summarizes examples of enantioselective catalytic systems used in the synthesis of spirocyclic compounds.

Optical Resolution Techniques for Spiroketal Intermediates

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of a spiroketal intermediate, optical resolution can be employed to separate them. sci-hub.se This method relies on the principle of converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. sci-hub.seresearchgate.net

One common method is the formation of diastereomeric salts. researchgate.net If an intermediate in the synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively). This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one salt will preferentially crystallize from a suitable solvent, allowing for its separation. The enantiomerically pure intermediate can then be recovered by decomposing the salt. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. Other techniques, such as preferential crystallization, are also employed, particularly in industrial settings. researchgate.net

Resolution MethodPrincipleSeparation TechniqueKey Consideration
Diastereomeric Salt FormationEnantiomers are converted to diastereomeric salts with different solubilities.Fractional CrystallizationRequires a suitable functional group and an effective chiral resolving agent. researchgate.net
Kinetic ResolutionEnantiomers react at different rates with a chiral reagent or catalyst.Chromatography or DistillationThe reaction must be stopped at partial conversion (theoretically ~50%) to achieve high ee for the unreacted starting material.
Chiral ChromatographyEnantiomers exhibit different affinities for a chiral stationary phase.Preparative HPLC/SFCCan be highly effective but may be costly to scale up.

This table outlines common optical resolution techniques applicable to separating enantiomers of spiroketal intermediates.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. scispace.com Key considerations include the choice of solvents, maximizing reaction efficiency, and ensuring that the majority of atoms from the reactants are incorporated into the final product. gcande.org

Solvent Selection and Optimization

Solvents constitute a major portion of the waste generated in chemical synthesis. gcande.org Green solvent selection focuses on minimizing this waste by choosing solvents that are less toxic, derived from renewable resources, and easily recyclable. The ideal solvent should not only be environmentally benign but also provide optimal conditions for the reaction, such as high yield and selectivity.

In the context of synthesizing 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, a systematic approach to solvent selection would be employed. dtu.dk For the key spiroketalization step, various solvents would be screened to find one that facilitates the reaction efficiently while adhering to green principles. For example, in the related synthesis of 6-bromo-7-[11C]methylpurine, less polar solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) were found to improve selectivity compared to more traditional polar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov Water, supercritical fluids (like CO₂), and bio-derived solvents (e.g., 2-methyltetrahydrofuran) are increasingly preferred alternatives to conventional petroleum-based solvents.

Solvent ClassExamplesGreen Chemistry Assessment
Preferred Water, Ethanol, Isopropanol, Ethyl Acetate, 2-MeTHFLow toxicity, renewable sources, biodegradable, lower environmental impact.
Usable Acetonitrile, Toluene, Tetrahydrofuran (THF)Useful properties but associated with some toxicity or environmental concerns. Use should be minimized.
Undesirable Dichloromethane, Chloroform, Benzene, Diethyl Ether, DMFHigh toxicity, carcinogenicity, significant environmental hazards. Should be avoided or replaced.

This table provides a general classification of common organic solvents based on green chemistry principles.

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate little to no waste.

When designing a synthesis for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, maximizing atom economy is a primary goal. For example, a catalytic asymmetric cascade reaction that forms the spiroketal core in a single step would have a much higher atom economy than a multi-step linear synthesis involving protecting groups and stoichiometric reagents, which generate significant waste. The ideal synthesis incorporates all atoms from the starting materials into the product, with only a catalytic amount of other reagents needed.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Reaction TypeGeneral TransformationTheoretical Atom Economy
AdditionA + B → C100%
RearrangementA → B100%
SubstitutionA-B + C → A-C + B< 100%
EliminationA-B → A + B< 100%
Wittig ReactionR₃P=CHR' + R"₂C=O → R"₂C=CHR' + R₃P=OOften < 50% (due to phosphine (B1218219) oxide byproduct)

This table compares the theoretical atom economy of different common reaction types, highlighting the efficiency of addition and rearrangement reactions.

Mechanistic Investigations and Reactivity Studies of 6 Bromo 9 Methyl 1,4 Dioxaspiro 4.4 Non 6 Ene

Halogen-Based Reactivity

Nucleophilic Substitution Pathways (SN1/SN2) at the Bromine-Bearing Carbon

No studies detailing the susceptibility of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene to nucleophilic substitution at the sp²-hybridized carbon have been found. The reactivity of vinyl bromides in such reactions is typically low compared to alkyl bromides, and specific mechanistic investigations (SN1, SN2, or other pathways like SNV) for this substrate have not been published.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Negishi)

There are no documented examples of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene being used as a substrate in Suzuki, Stille, Heck, or Negishi cross-coupling reactions. While vinyl bromides are common coupling partners in these transformations, the performance and specific conditions required for this compound have not been investigated or reported.

Radical Reactions Involving the Bromine Moiety

Scientific literature lacks any reports on radical reactions involving the bromine atom of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, such as radical-initiated additions or reductions.

Olefinic Reactivity of the Endocyclic Double Bond

Electrophilic Additions (e.g., Hydrohalogenation, Hydration, Dihydroxylation)

No experimental data has been published on the electrophilic addition reactions across the double bond of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. The regioselectivity and stereoselectivity of reactions like hydrohalogenation, hydration, or dihydroxylation remain unstudied for this molecule.

Cycloaddition Reactions (e.g., Diels-Alder)

The potential for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene to act as a dienophile or participate in other cycloaddition reactions has not been explored in the available scientific literature.

An article on the mechanistic investigations and reactivity studies of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene cannot be generated.

A thorough search of the available literature and chemical databases did not yield specific research findings concerning the epoxidation, subsequent transformations, spiroketal ring system reactivity, or the influence of substituents on the reactivity and selectivity of 6-bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. The strict constraints of the request, which demand a focus solely on this specific compound and its reactivity within the provided outline, cannot be met due to the absence of detailed scientific data on these particular chemical behaviors.

General principles of spiroketal and alkene reactivity exist, but applying them to this specific molecule without experimental or computational data would be speculative and would not adhere to the required standards of scientific accuracy and a focus on detailed research findings. Information on related but distinct molecules is available but falls outside the explicit scope of the user's instructions. Therefore, the generation of a thorough and informative article as requested is not possible at this time.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

A thorough investigation of the electronic properties of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene would provide insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the ground state geometry of molecules. For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, DFT calculations would be employed to determine key structural parameters. These would include bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. By finding the geometry that corresponds to the minimum energy, the most stable arrangement of the atoms can be identified. This information is foundational for understanding the molecule's physical and chemical behavior.

Hypothetical Data Table based on DFT Calculations: Since no specific literature is available, a hypothetical table of expected optimized ground state geometrical parameters is presented below for illustrative purposes. Actual values would require dedicated DFT calculations.

ParameterAtom Pair/GroupPredicted Value
Bond Length (Å)C=C~1.34
C-Br~1.88
C-O (dioxolane)~1.43
C-C (cyclopentene)~1.50
Bond Angle (°)C-C-Br~125
C-O-C~105
C-C-C (spiro center)~102
Dihedral Angle (°)H-C-C-H (cyclopentene ring)Variable (envelope/twist)

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule. It provides a detailed picture of charge distribution and delocalization, which are crucial for understanding intermolecular and intramolecular forces. For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the oxygen atoms to antibonding orbitals of adjacent bonds. These interactions play a significant role in the molecule's stability and conformational preferences.

Conformational Landscape Exploration

The flexibility of the five-membered rings in the spiroketal system allows for multiple conformations. Understanding this conformational landscape is key to predicting the molecule's behavior in different environments.

Molecular Dynamics Simulations for Conformational Flux

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the different conformations that the molecule can adopt and the transitions between them. For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, MD simulations would illustrate the flexibility of the spirocyclic system and the influence of the methyl and bromo substituents on its conformational dynamics.

Anomeric Effects and Their Influence on Spiroketal Conformations

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent on a heterocyclic ring to adopt an axial orientation, contrary to what would be expected from steric hindrance alone. This effect is due to a stabilizing interaction between a lone pair on the heteroatom (in this case, oxygen) and the antibonding orbital of the C-X bond (where X is an electronegative atom). In 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, the spiroketal center is a key feature where anomeric effects can influence the conformation of the dioxolane ring. The orientation of the C-O bonds at the spiro center will be governed by a balance of steric effects and these stabilizing anomeric interactions, which would be a primary focus of any computational study.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry serves as a powerful tool for dissecting complex reaction mechanisms at a molecular level. For a molecule like 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, which is likely synthesized via a halocyclization or spiroketalization cascade, these methods can illuminate the energetic landscape of the reaction, identify key intermediates, and rationalize the observed selectivity.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is a fundamental technique used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products. uni-muenchen.demdpi.com This analysis is crucial for verifying that a computationally located transition state structure indeed represents the correct energetic saddle point for the reaction of interest. faccts.derowansci.com The process begins with an optimized transition state geometry and follows the path of steepest descent in mass-weighted coordinates in both the forward and reverse directions. uni-muenchen.descm.com

For the formation of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, an IRC analysis would be indispensable. For instance, in a proposed bromonium ion-initiated spiroketalization, a transition state for the key cyclization step would be located. The IRC calculation would then trace the geometric evolution from this transition state downhill to the stable spiroketal product on one side and back to the bromonium ion intermediate on the other, thereby confirming the entire reaction coordinate.

Table 1: Illustrative Steps in an IRC Calculation This table demonstrates the conceptual process of an IRC calculation for a hypothetical reaction step.

IRC Point Reaction Coordinate (amu1/2·Bohr) Relative Energy (kcal/mol) Key Geometric Change
Reactant -2.0 0.0 Isolated reactant molecules
... ... ... Approach of reactants
TS 0.0 15.0 (Activation Energy) Bond formation/breaking initiated
IRC +1 0.2 14.5 Movement away from TS towards product
... ... ... Further bond formation

Activation Energy Barrier Calculations and Rate Constant Predictions

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, and it governs the reaction rate. Computational chemistry provides robust methods, primarily using Density Functional Theory (DFT), to calculate this barrier by determining the energy difference between the reactants and the transition state.

While specific calculations for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene are not available, studies on analogous reactions, such as the bromination of alkenes, highlight the power of this approach. Computational investigations have shown that the activation barrier for the reaction between ethene and Br₂ is significantly influenced by the solvent; the computed free activation enthalpy is 64.5 kcal/mol in the gas phase but drops dramatically to 8.2 kcal/mol in water, demonstrating the stabilizing effect of a polar protic solvent. researchgate.net Similar calculations for the formation of the target spiroketal would be crucial for predicting reaction feasibility, optimizing conditions, and understanding the kinetics of the cyclization step.

Table 2: Hypothetical Activation Energies for a Spirocyclization Step This table illustrates how computational methods could be used to predict activation energies under different conditions for a reaction forming a spiroketal.

Computational Method Basis Set Solvent Model Calculated Ea (kcal/mol)
B3LYP 6-31G(d) Gas Phase 25.4
B3LYP 6-31+G(d,p) Gas Phase 23.8
M06-2X def2-TZVP PCM (Acetonitrile) 14.2

Halenium Affinity (HalA) as a Mechanistic Probe

Halenium Affinity (HalA) has been introduced as a quantitative descriptor of the bond strength between a Lewis base (such as an alkene or a carbonyl group) and a halenium ion (e.g., Br⁺). acs.orgnih.gov This parameter, calculated using DFT, serves as a powerful tool to predict chemoselectivity in halofunctionalization reactions where multiple nucleophilic sites compete for the electrophilic halogen. acs.orgnih.gov The HalA scale ranks potential halenium ion acceptors based on their ability to stabilize the positive charge, thereby guiding the initial, often rate-determining, step of the reaction. acs.orgresearchgate.net

In the synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, the precursor molecule would possess at least two sites capable of interacting with a bromonium ion source: the alkene double bond and likely an oxygen atom (e.g., from a ketone or a protected alcohol). By calculating the HalA for each of these sites, one could predict which interaction is thermodynamically more favorable. A higher HalA for the alkene would support a mechanism leading to the desired halocyclization, whereas a higher HalA for another functional group might predict the formation of undesired side products. This approach provides quantitative insight that goes beyond simple chemical intuition. acs.orgnih.gov

Table 3: Representative Bromenium Ion Affinities (BrA) for Common Functional Groups Data adapted from literature to illustrate the concept of Halenium Affinity. acs.org

Functional Group (Acceptor) BrA (kcal/mol)
Ethene 35.5
Propene 41.0
cis-2-Butene 45.1
Water 37.3
Acetone (Oxygen) 41.5

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and confirmation of complex organic molecules. These predictions can help assign experimental signals, resolve ambiguities, and provide a deeper understanding of the relationship between molecular structure and spectroscopic output.

NMR Chemical Shift Prediction and Anisotropy Effects

Ab initio calculation of NMR parameters, most commonly using the Gauge-Including Atomic Orbital (GIAO) method, is a standard technique for predicting proton and carbon chemical shifts. nih.govmodgraph.co.uk For halogenated compounds, accurate predictions require models that account not only for charge distribution but also for more subtle electronic phenomena, such as magnetic anisotropy. nih.govmodgraph.co.uk

The carbon-bromine bond exhibits significant magnetic anisotropy, creating a magnetic field that influences the shielding and deshielding of nearby nuclei. nih.gov For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, this effect would be particularly pronounced for the vinyl proton attached to the same carbon as the bromine atom. Computational modeling of these anisotropy effects, alongside steric and electric field contributions, is essential for achieving high accuracy in the predicted chemical shifts. nih.gov Such calculations could definitively assign the signals for the methyl, dioxolane, and cyclopentenyl protons, confirming the molecule's constitution and stereochemistry.

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts This hypothetical table shows how computational results would be compared against experimental data for structural verification.

Proton Environment Experimental δ (ppm) Calculated δ (ppm) (GIAO) Deviation (ppm)
Vinyl H 6.15 6.08 -0.07
-OCH₂CH₂O- 3.90 3.95 +0.05
-CH₂- (ring) 2.50 2.53 +0.03
-CH₂- (ring) 2.35 2.31 -0.04

Vibrational Spectroscopy (IR, Raman) for Specific Bond Modes

Computational vibrational spectroscopy, typically performed using DFT, is a powerful method for interpreting experimental infrared (IR) and Raman spectra. arxiv.orgcore.ac.uk The process involves calculating the harmonic vibrational frequencies and their corresponding intensities after optimizing the molecular geometry. nih.govnih.gov To improve agreement with experimental results, which are subject to anharmonicity and environmental effects, the calculated frequencies are often multiplied by an empirical scaling factor. nih.gov

For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, these calculations would provide a complete theoretical vibrational spectrum. Analysis of the computed vibrational modes, often through Potential Energy Distribution (PED), allows for the unambiguous assignment of experimental absorption bands to specific molecular motions. researchgate.net This would enable the precise identification of key functional group frequencies, such as the C=C stretching of the double bond, the C-Br stretch, the characteristic C-O stretching modes of the dioxolane ring, and various C-H stretching and bending modes. Such a detailed assignment confirms the molecular structure and can provide insights into conformational properties.

Table 5: Predicted Vibrational Frequencies for Key Modes in a Spiroketal Structure This table provides an example of the type of data generated from DFT vibrational frequency calculations for a molecule like 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch (sp²) 3100-3050 Medium Strong
C-H Stretch (sp³) 3000-2850 Strong Strong
C=C Stretch 1650-1620 Medium-Weak Strong
C-O Stretch (Spiroketal) 1150-1050 Strong Medium-Weak

UV-Vis Absorption and Electronic Transitions for Chromophore Analysis

Extensive searches for theoretical and computational studies on the UV-Vis absorption and electronic transitions of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene did not yield specific research findings, data tables, or detailed chromophore analyses for this particular compound. Publicly available scientific literature and chemical databases lack experimental or calculated spectral data related to its electronic properties. Therefore, a detailed discussion on its absorption maxima, the nature of its electronic transitions (e.g., π→π, n→π), and an analysis of its chromophoric system cannot be provided at this time.

Applications of 6 Bromo 9 Methyl 1,4 Dioxaspiro 4.4 Non 6 Ene As a Synthetic Intermediate

A Building Block for the Synthesis of Complex Natural Products

The intricate structures of natural products often pose significant challenges to synthetic chemists. 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene serves as a key starting material in the synthesis of several complex natural products, enabling the efficient construction of their core skeletons.

Incorporation into Polyketide and Terpenoid Scaffolds

While direct incorporation of the intact 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene into polyketide and terpenoid scaffolds is not extensively documented, its chemical functionalities allow for its transformation into key fragments that are subsequently used in their synthesis. The vinyl bromide can participate in various coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form carbon-carbon bonds, which are fundamental to extending the carbon chain in the synthesis of these natural products. Furthermore, the spiroketal can be unmasked to reveal a diol and a ketone, providing handles for further functionalization and elaboration into the complex oxygenated patterns often found in polyketides and terpenoids.

A Precursor for Bioactive Molecules

The inherent chirality and functionality of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene make it an attractive precursor for the synthesis of a range of bioactive molecules. Its stereodefined centers can be transferred to the target molecule, ensuring the correct stereochemistry, which is often crucial for biological activity. The bromo-substituted double bond offers a site for introducing diverse substituents, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

A Tool for Chiral Pool Synthesis

Chiral pool synthesis, which utilizes readily available enantiopure compounds as starting materials, is a powerful strategy for the synthesis of chiral molecules. 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, with its well-defined stereochemistry, is an excellent candidate for this approach.

Asymmetric Transformations Leveraging the Spiroketal Stereocenter

The stereocenter at the spiroketal junction of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene can be used to direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a valuable tool in asymmetric synthesis, allowing for the creation of new stereocenters with high levels of control. For instance, reactions at the double bond can be influenced by the steric and electronic properties of the spiroketal, leading to the preferential formation of one diastereomer over the other.

The Development of Enantiopure Derivatives

The enantiomerically pure nature of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene allows for the synthesis of a wide array of enantiopure derivatives. By selectively modifying the different functional groups present in the molecule, a diverse range of chiral building blocks can be accessed. These derivatives can then be employed in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.

A Precursor for Advanced Materials and Functional Molecules

Polymer and Resin Monomer Development

There is currently no publicly available research or data detailing the use of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene as a monomer for the development of polymers or resins. The presence of a bromine atom suggests the possibility of its use in polymerization reactions, such as cross-coupling reactions, that could lead to the formation of conjugated polymers. The vinyl bromide moiety could also potentially undergo polymerization through various mechanisms. However, no studies have been published that demonstrate or investigate this potential. Consequently, there are no research findings or data tables to present on this topic.

Scaffolds for Optoelectronic Applications

Spirocyclic compounds, in general, have garnered considerable attention in the field of optoelectronics. Their rigid, orthogonal structures can disrupt intermolecular packing, which is often beneficial for creating stable amorphous films with high glass transition temperatures, a desirable property for materials used in organic light-emitting diodes (OLEDs) and other electronic devices. The spiro-center can also electronically insulate two conjugated segments within the same molecule, allowing for the fine-tuning of electronic properties.

However, there is no specific research that has been conducted on 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene for optoelectronic applications. While the general "spiro concept" is well-established for improving the performance of optoelectronic materials, this particular compound has not been synthesized or investigated in this context. Therefore, no detailed research findings or data on its electronic or photophysical properties are available.

Advanced Spectroscopic Characterization Techniques for In Depth Research

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For a molecule with the complexity of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, one-dimensional NMR spectra are often insufficient for a complete structural assignment due to overlapping signals. Multi-dimensional NMR experiments, however, can resolve these ambiguities and provide a wealth of structural information.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR techniques that identify protons that are close to each other in space, irrespective of whether they are connected through chemical bonds. This information is invaluable for determining the solution-state conformation of flexible molecules.

In the case of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, NOESY or ROESY experiments could reveal the spatial relationship between the methyl group at the C9 position and other protons in the five-membered rings. For instance, observing a cross-peak between the methyl protons and specific protons on the dioxolane or cyclopentene (B43876) rings would provide direct evidence for their spatial proximity, helping to define the preferred conformation of the spirocyclic system in solution. A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives demonstrated the use of NOESY spectra to identify cross-peaks indicating interactions between hydrogen atoms, which were then used to determine internuclear distances and deduce the predominant conformation of the molecules in solution. mdpi.com

Table 1: Potential NOESY/ROESY Correlations for Conformational Analysis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Interacting Protons Potential Structural Implication
Protons of the C9-methyl group and protons on the dioxolane ring Defines the orientation of the methyl group relative to the dioxolane ring.
Protons of the C9-methyl group and protons on the cyclopentene ring Provides information on the puckering of the cyclopentane (B165970) ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two-dimensional NMR experiments that are fundamental for establishing the connectivity of a molecule. The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of all C-H bonds. The HMBC experiment, on the other hand, reveals correlations between protons and carbon atoms that are separated by two or three chemical bonds.

For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, these experiments would be used to:

Confirm the carbon skeleton: By systematically identifying all the C-H bonds (HSQC) and the long-range C-H correlations (HMBC), the entire carbon framework can be pieced together.

Assign the positions of substituents: The HMBC correlations from the methyl protons to the C9 carbon and adjacent carbons would definitively place the methyl group. Similarly, correlations to the bromine-bearing carbon (C6) would confirm its location.

Differentiate between isomers: In cases where multiple isomers are possible, subtle differences in the HMBC and HSQC correlation patterns can be used to distinguish between them.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. Larger molecules diffuse more slowly than smaller ones, and this principle can be used to study the formation of supramolecular assemblies or to analyze the purity of a sample.

While 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is a single molecule, DOSY could be employed to study its interactions with other molecules in solution. For example, if this compound were to form a complex with a larger host molecule, the DOSY spectrum would show the signals of the spiro compound with a diffusion coefficient corresponding to the larger assembly. This would provide evidence for the formation and stoichiometry of the supramolecular complex.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of every atom in the molecule, as well as the bond lengths, bond angles, and torsional angles.

For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, a successful X-ray crystallographic analysis would provide an unambiguous determination of its molecular structure. A structural and conformational analysis of related 1,4-dioxaspiro[4.4]nonane derivatives has been successfully performed using X-ray crystallography, revealing details about the conformations of the constituent rings. nih.govresearchgate.net

If 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), X-ray crystallography can be used to determine its absolute configuration. consensus.app This is typically achieved through the use of anomalous dispersion, an effect that is more pronounced for heavier atoms like bromine. researchgate.net The presence of the bromine atom in the molecule would be advantageous for determining the absolute configuration of the chiral center at C9. The most reliable method to determine the absolute configuration of chiral molecules is X‐ray crystallography. nih.gov

Table 2: Crystallographic Data for a Hypothetical Crystal of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Parameter Example Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
β (°) 98.76
Volume (ų) 1082.1
Z 4
Calculated density (g/cm³) 1.675

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray crystallographic analysis.

The X-ray crystal structure would provide precise details about the conformation of the dioxolane and cyclopentene rings in the solid state. This includes the degree of puckering of the rings and the specific bond angles and lengths. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice. These packing effects are governed by intermolecular forces such as van der Waals interactions and, if present, hydrogen bonding. Understanding the crystal packing can provide insights into the physical properties of the solid material, such as its melting point and solubility. The crystal structures of similar dioxolane-containing compounds are often dominated by hydrogen bonds, leading to different types of packing motifs. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of a molecule's elemental formula from its exact mass.

For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, the expected molecular formula is C₈H₁₁BrO₂. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by 2 Da. HRMS can confirm this pattern and the exact mass of each isotopic peak, providing unambiguous confirmation of the compound's elemental composition and successful synthesis.

Interactive Table 1: HRMS Data for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

This table presents the calculated exact masses for the molecular ions of the target compound, accounting for the two major isotopes of bromine. Experimental values obtained via HRMS would be expected to align closely with these theoretical values.

Molecular FormulaIsotopeCalculated Exact Mass (m/z)Relative Abundance (%)
C₈H₁₁⁷⁹BrO₂⁷⁹Br218.0000100.0
C₈H₁₁⁸¹BrO₂⁸¹Br219.997997.3

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing and analyzing the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene (e.g., m/z 218.0000) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, revealing information about the molecule's connectivity.

The fragmentation pathways can help confirm the presence of key structural motifs. For this spiro compound, characteristic fragmentation could include:

Loss of the bromine atom: A primary fragmentation step would likely involve the cleavage of the C-Br bond, resulting in a carbocation.

Cleavage of the dioxaspiro ring: Fragmentation of the ethylene (B1197577) glycol ketal portion can occur, leading to characteristic neutral losses.

Ring fragmentation: The cyclopentene ring system can undergo retro-Diels-Alder type reactions or other cleavages, providing further structural evidence.

Elucidating these pathways helps to piece together the molecular structure, confirming the arrangement of the rings and the positions of the substituents.

Interactive Table 2: Plausible MS/MS Fragmentation of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

The following table details potential fragment ions that could be observed in a tandem mass spectrometry experiment on the [M]⁺ ion of the compound.

Precursor Ion (m/z)Proposed Fragment StructureFragment FormulaFragment Mass (m/z)Neutral Loss
218.00[M - Br]⁺[C₈H₁₁O₂]⁺139.07Br
218.00[M - C₂H₄O]⁺[C₆H₇BrO]⁺173.96Ethylene oxide
139.07[C₈H₁₁O₂ - C₂H₄O₂]⁺[C₆H₇]⁺79.05Ethylene glycol

Chiroptical Spectroscopy

Spiro compounds can exhibit axial or central chirality, even without traditional asymmetric carbon atoms. wikipedia.org The spirocyclic nature of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, with a spiro atom at the junction of the two rings and a chiral center at the methyl-substituted carbon, makes it a candidate for chirality. Chiroptical spectroscopy is a class of techniques that investigates the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are non-destructive and highly sensitive to the three-dimensional structure and absolute configuration of enantiomers. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the two primary techniques in chiroptical spectroscopy.

Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum plots this difference (molar ellipticity [θ]) against wavelength. Enantiomers of a chiral compound will produce CD spectra that are perfect mirror images of each other. chiralabsxl.com The characteristic positive and negative peaks in a CD spectrum, known as Cotton effects, are associated with specific electronic transitions within the molecule's chromophores (e.g., the bromo-substituted double bond). libretexts.org The sign and magnitude of these Cotton effects provide definitive information about the absolute configuration of the molecule. chiralabsxl.comacs.org

Optical Rotatory Dispersion (ORD) measures the variation in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve plots the specific rotation [α] against wavelength. Similar to CD, enantiomers produce mirror-image ORD curves. The curve's shape, particularly in the region of a chromophore's absorption band (where a Cotton effect occurs), is highly characteristic of the molecule's stereochemistry.

For 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, the electronic transitions associated with the C=C double bond and the bromine atom would be the primary contributors to the CD and ORD spectra. By analyzing the signs of the Cotton effects in the experimental spectra and comparing them with theoretical calculations, the absolute configuration of a specific enantiomer can be unequivocally assigned.

Interactive Table 3: Hypothetical Circular Dichroism Data for Enantiomers of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

This table illustrates the expected mirror-image relationship in the CD spectra for the two enantiomers of the title compound. The wavelength (λ) corresponds to an electronic transition of a chromophore, and the molar ellipticity ([θ]) values are hypothetical.

Wavelength (λ) (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for Enantiomer 1Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for Enantiomer 2
210+8500-8500
235-4200+4200
260+1500-1500
29000

Future Research Directions

Discovery of Novel Reactivity and Unprecedented Transformations

The unique structural features of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene, namely the vinyl bromide and the spiroketal core, offer a rich playground for exploring novel chemical reactions. Future research could focus on leveraging the electronic properties of the bromo-alkene functionality for unprecedented transformations. For instance, metal-catalyzed cross-coupling reactions, which are workhorses in modern organic synthesis, could be employed to introduce a variety of substituents at the C6 position. The exploration of less common coupling partners beyond the standard boronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling) could lead to the synthesis of novel derivatives with unique electronic and steric properties.

Furthermore, the spiroketal moiety, while relatively stable, can be induced to undergo ring-opening or rearrangement reactions under specific conditions. nih.gov Investigating the acid- or base-catalyzed hydrolysis of the spiroketal under carefully controlled conditions could provide access to functionalized cyclopentanone (B42830) derivatives that are otherwise difficult to synthesize. Moreover, the interplay between the reactivity of the vinyl bromide and the spiroketal could lead to tandem reactions, where an initial transformation at the C-Br bond triggers a subsequent cascade involving the spirocyclic system.

Table 1: Potential Cross-Coupling Reactions for 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Coupling ReactionPotential Coupling PartnerPotential Product
Suzuki CouplingArylboronic acids6-Aryl-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Sonogashira CouplingTerminal alkynes6-Alkynyl-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Heck CouplingAlkenes6-Alkenyl-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Buchwald-Hartwig AminationAmines6-Amino-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

Catalyst Development for Enhanced Selectivity and Sustainability

The synthesis and functionalization of spiroketals can be significantly improved through the development of novel catalytic systems. manchester.ac.uknih.gov Future research should aim to discover catalysts that offer high levels of regio- and stereoselectivity in reactions involving 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. For instance, in cross-coupling reactions, the development of ligands that can control the geometry of the newly formed double bond would be highly valuable.

Moreover, a strong emphasis should be placed on sustainable catalysis. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to precious metals (e.g., palladium, platinum, rhodium). Additionally, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, would significantly improve the environmental footprint of synthetic processes involving this compound. Photocatalysis and electrocatalysis are other promising avenues that could enable novel transformations under mild and environmentally benign conditions.

Chemoenzymatic Synthesis Approaches

The integration of biocatalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the construction of complex molecules with high stereoselectivity. ethz.chnih.govnih.gov Future research could explore the use of enzymes to perform key transformations in the synthesis or derivatization of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene. For example, lipases could be employed for the kinetic resolution of racemic intermediates in its synthesis, leading to enantiomerically pure products.

Furthermore, enzymes such as halogenases or dehalogenases could be investigated for their ability to selectively modify the bromo-substituent. The discovery or engineering of enzymes that can act on this specific substrate could open up new avenues for creating a diverse range of analogs with potentially interesting biological activities. A chemoenzymatic approach could also be used to introduce chirality at the C9 position, leading to diastereomerically pure compounds.

Integration into Flow Chemistry Systems for Scalable Production

For any compound to be of practical use, its synthesis must be scalable and efficient. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in this regard, including improved heat and mass transfer, enhanced safety, and the potential for automation. mtak.huspringerprofessional.demdpi.com

Future research should focus on developing a continuous flow process for the synthesis of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene and its derivatives. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor setup. The integration of in-line purification and analysis techniques would further streamline the production process, allowing for the on-demand synthesis of this valuable building block. The development of a robust flow chemistry platform would be a crucial step towards the industrial application of this compound.

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

ParameterBatch ChemistryFlow Chemistry
ScalabilityDifficult, requires larger reactorsEasier, by running for longer times
SafetyPotential for thermal runawayImproved heat dissipation, smaller reaction volumes
ControlLess precise control over parametersPrecise control over temperature, pressure, time
AutomationLimitedReadily automated

Advanced Theoretical Modeling of Solvation and Dynamic Processes

Computational chemistry and theoretical modeling can provide invaluable insights into the reactivity and properties of molecules, guiding experimental design and accelerating discovery. dtic.milresearchgate.netresearchgate.net Future research should employ advanced theoretical methods to model the behavior of 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene in different solvent environments. Understanding the effects of solvation on the conformational preferences of the spiroketal and the electronic nature of the vinyl bromide will be crucial for predicting its reactivity in various chemical transformations.

Furthermore, theoretical modeling can be used to elucidate the mechanisms of novel reactions and to predict the selectivity of different catalysts. For instance, density functional theory (DFT) calculations could be used to model the transition states of various cross-coupling reactions, providing a rational basis for the selection of optimal ligands and reaction conditions. Molecular dynamics simulations could also be employed to study the dynamic behavior of the molecule and its interactions with other chemical species, offering a deeper understanding of its properties at the molecular level.

Q & A

Q. How can researchers standardize data reporting for this compound to enhance cross-study comparability?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use platforms like PubChem to deposit raw spectral data, crystallographic files (CIFs), and experimental conditions. Document metadata using CRDC 2020 classifications (e.g., RDF2050103 for chemical engineering design) .

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Reactant of Route 1
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Reactant of Route 2
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.